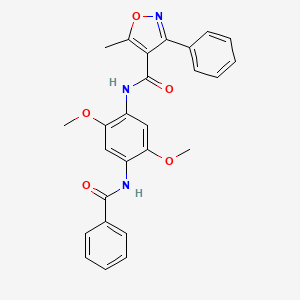

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Description

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of benzamido, dimethoxyphenyl, methyl, phenyl, and oxazole groups, making it a subject of interest in synthetic chemistry and pharmacology.

Properties

Molecular Formula |

C26H23N3O5 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C26H23N3O5/c1-16-23(24(29-34-16)17-10-6-4-7-11-17)26(31)28-20-15-21(32-2)19(14-22(20)33-3)27-25(30)18-12-8-5-9-13-18/h4-15H,1-3H3,(H,27,30)(H,28,31) |

InChI Key |

JATAXLCXVISVJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C(=C3)OC)NC(=O)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps:

Formation of the Benzamido Intermediate: The initial step involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzamido intermediate.

Oxazole Ring Formation: The benzamido intermediate is then subjected to cyclization with 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid under acidic or basic conditions to form the oxazole ring.

Final Coupling: The final step involves coupling the oxazole derivative with the benzamido intermediate under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the oxazole ring or the benzamido group, potentially leading to ring-opening or amine formation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines and alcohols.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for studying protein-ligand interactions.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. Its structural features suggest it may have activity as an anti-inflammatory, antimicrobial, or anticancer agent, although detailed studies are required to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to changes in the activity or function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- N-(4-benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide

- N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its oxazole ring, in particular, is a distinguishing feature that influences its interaction with biological targets and its stability under various conditions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(4-benzamido-2,5-dimethoxyphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₃₁H₂₉N₅O₆S with a molecular weight of approximately 599.7 g/mol. The compound features a complex structure characterized by an oxazole ring and multiple aromatic systems that contribute to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₂₉N₅O₆S |

| Molecular Weight | 599.7 g/mol |

| IUPAC Name | N-[4-benzamido-2,5-dimethoxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

This compound exhibits its biological effects primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. It has been identified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical in cancer cell growth and metabolism.

Anticancer Properties

Research has demonstrated that this compound possesses significant anticancer activity across various cancer cell lines:

-

Cell Lines Tested :

- Human neuroblastoma SH-SY5Y

- Breast adenocarcinoma MCF-7

- Acute lymphoblastic leukemia CEM-C7

-

Findings :

- Inhibition Rates : The compound showed IC50 values in the low micromolar range against these cell lines.

- Mechanisms : Induction of apoptosis was observed through flow cytometry assays, indicating that the compound triggers programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

Study 1: Evaluation in Neuroblastoma Cells

In a study published in Journal of Medicinal Chemistry, researchers evaluated the compound's effects on SH-SY5Y cells. The results indicated a dose-dependent reduction in cell viability with significant apoptosis induction at concentrations above 10 µM .

Study 2: Breast Cancer Cell Lines

Another study focused on MCF-7 and MDA-MB-231 cells, reporting that treatment with the compound resulted in a substantial decrease in cell proliferation and increased apoptosis rates compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.